Lipophilicity (XLogP3) Comparison vs. N1-Methyl and N1-Cyclopropylmethyl Analogs
The target compound exhibits an XLogP3 of 1.3, representing a 1.5 log unit increase over the N1-methyl analog (XLogP3 -0.2) and a 0.7 log unit increase over the N1-cyclopropylmethyl analog (XLogP3 0.6) [1]. This positions the compound closer to the optimal lipophilicity range (LogP 1-3) for balanced membrane permeability and aqueous solubility, whereas the methyl analog is substantially more polar and less membrane-permeable by prediction.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-Amino-1-methyl-1,4-dihydropyridin-4-one: XLogP3 = -0.2; 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one: XLogP3 = 0.6 |
| Quantified Difference | Δ = +1.5 log units (vs. methyl); Δ = +0.7 log units (vs. cyclopropylmethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; the 1.5-log increase over the methyl analog predicts substantially different cellular uptake and tissue distribution behavior.
- [1] PubChem Compound Summaries: CID 82993006 (target, XLogP3 = 1.3); CID 55282111 (3-amino-1-methyl analog, XLogP3 = -0.2); CID 82992763 (3-amino-1-(cyclopropylmethyl) analog, XLogP3 = 0.6). Computed by XLogP3 3.0, PubChem 2021.05.07. View Source
